![molecular formula C10H12O3 B3332354 2-Hydroxy-6-isopropylbenzoic acid CAS No. 88846-70-2](/img/structure/B3332354.png)
2-Hydroxy-6-isopropylbenzoic acid
Overview
Description
2-Hydroxy-6-isopropylbenzoic acid is a compound with the molecular formula C10H12O3 . It is a multiple-substituted derivative of benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-isopropylbenzoic acid consists of a benzene ring substituted with a hydroxyl group, an isopropyl group, and a carboxyl group . The InChI string representation of the molecule isInChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6,11H,1-2H3,(H,12,13)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-6-isopropylbenzoic acid include a molecular weight of 180.20 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is also characterized by a topological polar surface area of 57.5 Ų .Mechanism of Action
Target of Action
It is a derivative of benzoic acid , which is known to have antimicrobial properties and is often used as a preservative in food, cosmetics, and pharmaceuticals .
Mode of Action
Benzoic acid derivatives are known to disrupt the cell membrane and inhibit the growth of microorganisms
Biochemical Pathways
Benzoic acid derivatives are known to interfere with the energy production of cells by inhibiting enzymes involved in the breakdown of fatty acids .
Pharmacokinetics
As a derivative of benzoic acid, it may share similar properties, such as rapid absorption and excretion .
Result of Action
As a derivative of benzoic acid, it may exhibit antimicrobial properties, disrupting the cell membrane and inhibiting the growth of microorganisms .
properties
IUPAC Name |
2-hydroxy-6-propan-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMNSLYXWCSFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-isopropylbenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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